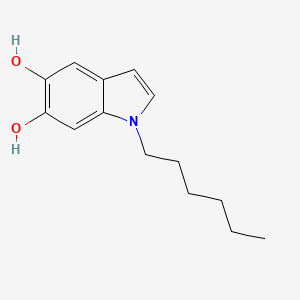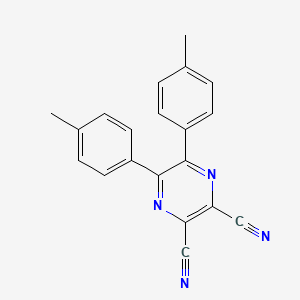
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is a heterocyclic compound belonging to the pyrazine family It is characterized by the presence of two p-tolyl groups attached to the pyrazine ring at positions 5 and 6, and two cyano groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves the reaction of 1,2-bis(4-methylphenyl)ethane-1,2-dione with (2Z)-2,3-diaminobut-2-enedinitrile. The reaction is typically carried out in a mixture of ethanol and water with acetic acid as a catalyst, under reflux conditions for 29 hours. The product is then purified by recrystallization from a dichloromethane/heptane mixture .
Another green chemistry approach involves the use of γ-maghemite-silica nanocomposite as a catalyst. In this method, the reaction is conducted in the absence of solvent at 55°C for 6 hours, yielding the desired product with a high efficiency .
Industrial Production Methods
While specific industrial production methods for 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile are not widely documented, the principles of scaling up laboratory synthesis can be applied. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.
Scientific Research Applications
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.
Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential antibacterial and antifungal activities.
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic electronic devices, including photovoltaic cells and sensors.
Mechanism of Action
The mechanism of action of 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:
Electron Transport: The compound facilitates electron transport in organic electronic devices by acting as an electron acceptor.
Photoredox Catalysis: It can function as a photoredox catalyst, promoting single electron transfer reactions under visible light irradiation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: This compound is similar in structure but contains chlorine atoms instead of p-tolyl groups.
3,5-Dichloropyrazine-2,6-dicarbonitrile: An isomer with chlorine atoms at different positions on the pyrazine ring.
Uniqueness
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is unique due to the presence of p-tolyl groups, which enhance its electron-donating properties and improve its performance in electronic applications compared to its chlorinated counterparts.
Properties
CAS No. |
52197-13-4 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H14N4/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)24-18(12-22)17(11-21)23-19/h3-10H,1-2H3 |
InChI Key |
QLLCOQJZXYRKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
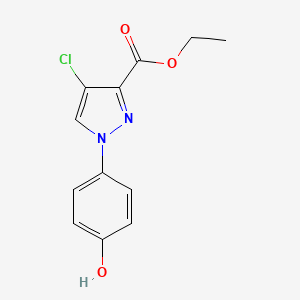

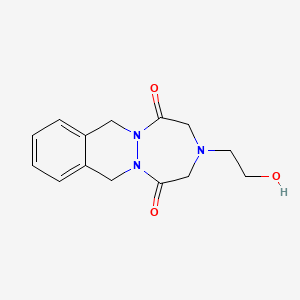

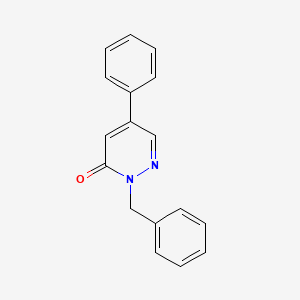
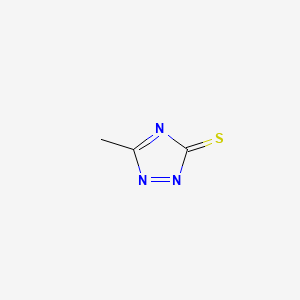

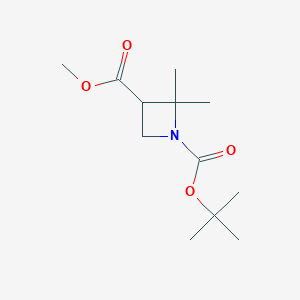

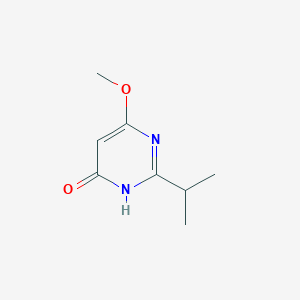

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
